molecular formula C9H9ClO3 B3018938 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid CAS No. 1780298-68-1

2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid

Cat. No.: B3018938
CAS No.: 1780298-68-1
M. Wt: 200.62
InChI Key: COTDRJCOCXPZCI-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a hydroxymethyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid typically involves the chlorination of a phenylacetic acid derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2-chloro-4-formylphenylacetic acid with a reducing agent such as sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-[2-Carboxy-4-(hydroxymethyl)phenyl]acetic acid.

    Reduction: 2-[2-Hydroxy-4-(hydroxymethyl)phenyl]acetic acid.

    Substitution: 2-[2-Hydroxy-4-(hydroxymethyl)phenyl]acetic acid derivatives.

Scientific Research Applications

2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Chloro-4-(methyl)phenyl]acetic acid
  • 2-[2-Chloro-4-(hydroxy)phenyl]acetic acid
  • 2-[2-Bromo-4-(hydroxymethyl)phenyl]acetic acid

Uniqueness

2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid is unique due to the presence of both a chloro and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-chloro-4-(hydroxymethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTDRJCOCXPZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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